Cas no 13389-09-8 (8-Amino-2’-deoxyadenosine)

8-Amino-2’-deoxyadenosine structure
8-Amino-2’-deoxyadenosine structure
商品名:8-Amino-2’-deoxyadenosine
CAS番号:13389-09-8
MF:C10H14N6O3
メガワット:266.25656
CID:180604
PubChem ID:97119

8-Amino-2’-deoxyadenosine 化学的及び物理的性質

名前と識別子

    • Adenosine,8-amino-2'-deoxy- (9CI)
    • 8-AMINO-2’-DEOXYADENOSINE
    • 8-AMINO-2'-DEOXYADENOSINE
    • 8-amino-2'deoxyadenosine
    • SCHEMBL658005
    • (2R,3S,5R)-5-(6,8-diamino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
    • KHQCCEUMCUSZKM-KVQBGUIXSA-N
    • NSC 101167
    • 8-Amino-dA
    • (2R,3S,5R)-5-(6,8-diamino-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
    • 13389-09-8
    • 9H-Purine, 6,8-diamino-9-(2-deoxy-beta-D-ribofuranosyl)-
    • (2R,3S,5R)-5-(6,8-diaminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
    • 8-Amino-2’-deoxyadenosine
    • インチ: InChI=1S/C10H14N6O3/c11-8-7-9(14-3-13-8)16(10(12)15-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,15)(H2,11,13,14)
    • InChIKey: KHQCCEUMCUSZKM-UHFFFAOYSA-N
    • ほほえんだ: OCC1C(O)CC(N2C(N)=NC3=C(N=CN=C23)N)O1

計算された属性

  • せいみつぶんしりょう: 266.11300
  • どういたいしつりょう: 266.112738
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 334
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): _0.9
  • トポロジー分子極性表面積: 145

じっけんとくせい

  • 密度みつど: 2.08
  • ふってん: 698.2°Cat760mmHg
  • フラッシュポイント: 376°C
  • 屈折率: 1.935
  • PSA: 145.33000
  • LogP: -0.20620

8-Amino-2’-deoxyadenosine セキュリティ情報

8-Amino-2’-deoxyadenosine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

8-Amino-2’-deoxyadenosine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A614435-25mg
8-Amino-2’-deoxyadenosine
13389-09-8
25mg
$ 638.00 2023-04-19
TRC
A614435-10mg
8-Amino-2’-deoxyadenosine
13389-09-8
10mg
$ 270.00 2023-04-19
TRC
A614435-50mg
8-Amino-2’-deoxyadenosine
13389-09-8
50mg
$ 1235.00 2023-04-19
TRC
A614435-5mg
8-Amino-2’-deoxyadenosine
13389-09-8
5mg
$ 161.00 2023-04-19

8-Amino-2’-deoxyadenosine 関連文献

8-Amino-2’-deoxyadenosineに関する追加情報

Adenosine,8-amino-2'-deoxy- (9CI) and Its Significance in Modern Research

Adenosine,8-amino-2'-deoxy- (9CI), with the CAS number 13389-09-8, is a compound of significant interest in the field of biochemical and pharmaceutical research. This modified adenosine derivative has garnered attention due to its unique structural properties and potential therapeutic applications. The introduction of an amino group at the 8-position and the deoxy modification at the 2'-position confers distinct biochemical characteristics, making it a valuable candidate for further investigation.

The chemical structure of Adenosine,8-amino-2'-deoxy- (9CI) exhibits a modified sugar moiety, which is essential for its interaction with biological targets. This modification enhances its solubility and stability, making it more suitable for various biochemical assays and drug development processes. The compound's ability to mimic natural adenosine while introducing specific functional groups has opened new avenues in the study of adenosine receptor agonism and antagonism.

Recent studies have highlighted the role of adenosine derivatives in modulating inflammatory responses and cardiovascular functions. The amino group at the 8-position of Adenosine,8-amino-2'-deoxy- (9CI) allows for selective binding to adenosine receptors, particularly A1 and A2A receptors, which are implicated in various physiological and pathophysiological processes. This selective binding profile makes it a promising candidate for developing novel therapeutic agents targeting conditions such as neurodegenerative diseases, cardiovascular disorders, and cancer.

In the realm of drug discovery, the synthesis and characterization of Adenosine,8-amino-2'-deoxy- (9CI) have provided researchers with a valuable tool for understanding the mechanisms of adenosine receptor activation. The compound's unique structural features enable it to interact with adenosine receptors in a manner that is distinct from natural adenosine, offering insights into the development of more potent and selective adenosine-based drugs. This has been particularly relevant in the context of recent advancements in targeted therapy and precision medicine.

The use of computational modeling and high-throughput screening techniques has further accelerated the discovery process for derivatives like Adenosine,8-amino-2'-deoxy- (9CI). These methodologies have allowed researchers to predict the binding affinity and pharmacokinetic properties of the compound, facilitating its rapid translation from laboratory research to clinical applications. The integration of these computational tools with traditional experimental approaches has significantly enhanced the efficiency of drug development pipelines.

Moreover, the structural modifications present in Adenosine,8-amino-2'-deoxy- (9CI) have implications for its metabolic stability and bioavailability. The deoxy configuration at the 2'-position reduces susceptibility to degradation by enzymes such as deoxynucleosidases, thereby increasing its half-life in biological systems. This enhanced stability is crucial for therapeutic applications where prolonged action is desired. Additionally, the amino group provides a site for further chemical modifications, allowing for the development of prodrugs or conjugates that can improve delivery and targeting specificity.

The potential applications of Adenosine,8-amino-2'-deoxy- (9CI) extend beyond traditional pharmaceuticals. In recent years, there has been growing interest in using nucleoside analogs as scaffolds for antiviral and anticancer therapies. The unique properties of this compound make it an attractive candidate for developing novel treatments against viral infections such as HIV and hepatitis B. Furthermore, its ability to modulate immune responses suggests potential applications in immunotherapy and vaccine development.

In conclusion, Adenosine,8-amino-2'-deoxy- (9CI) represents a significant advancement in the field of biochemical research. Its unique structural features and functional properties make it a versatile tool for investigating adenosine receptor mechanisms and developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

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